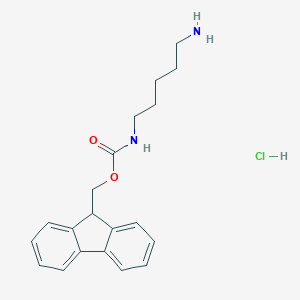

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 5-aminopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Peptide Synthesis

The compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its protective Fmoc (9-fluorenylmethoxycarbonyl) group allows for the selective addition of amino acids during peptide assembly. This capability makes it an essential reagent for constructing complex peptides and proteins .

Table 1: Comparison of Peptide Synthesis Reagents

| Compound | Protection Group | Application Area |

|---|---|---|

| (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate | Fmoc | Peptide synthesis |

| N-Fmoc-lysine | Fmoc | Peptide synthesis |

| N-Boc-cadaverine | Boc | Peptide synthesis |

Biological Applications

Proteomics Research

In proteomics, this compound serves as a biochemical tool to study protein interactions and functions. Its role in facilitating the synthesis of modified peptides allows researchers to investigate cellular processes and disease mechanisms more effectively .

Therapeutic Development

The compound has potential applications in developing peptide-based drugs. It is being explored for its ability to modulate biological pathways, particularly in conditions mediated by interleukin 17 (IL-17), which is associated with inflammatory and autoimmune diseases .

Case Studies

Case Study 1: Modulation of IL-17 Activity

Research has demonstrated that derivatives of this compound can modulate IL-17 activity, which plays a critical role in various inflammatory diseases. In a study involving animal models, the administration of this compound showed promise in reducing inflammation and improving clinical outcomes .

Case Study 2: Synthesis of Kinase Inhibitors

Another study reported the use of this compound in synthesizing novel kinase inhibitors. The compound's ability to protect amine functionalities was crucial in developing these inhibitors, which target specific signaling pathways involved in cancer progression .

Mecanismo De Acción

The mechanism of action of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate linkages with amino groups in proteins, thereby modifying their function. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate: Similar structure but with a shorter aminoalkyl chain.

(9H-Fluoren-9-yl)methyl (8-acetamido-6-fluoro-5-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: Contains additional functional groups that confer different properties.

Uniqueness

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is unique due to its specific aminoalkyl chain length, which influences its reactivity and interaction with other molecules. This makes it particularly useful in applications where precise control over molecular interactions is required .

Actividad Biológica

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The fluorenyl group enhances binding affinity to these targets, while the carbamate can undergo hydrolysis to release the active amine, modulating enzyme or receptor activity.

Enzyme Interaction

Research indicates that this compound can act as a substrate in biochemical assays and is utilized in studies of enzyme mechanisms. Its structure allows it to interact with various enzymes, potentially influencing their activity through competitive inhibition or substrate mimicry .

Potential Therapeutic Applications

The compound's biological activity suggests potential therapeutic applications, particularly in:

- Cancer Therapy: Due to its ability to modulate enzyme activity, it may serve as a lead compound for developing anticancer agents.

- Neuropharmacology: The amine functionality could be beneficial in targeting neurological pathways.

Case Studies and Experimental Data

Several studies have investigated the biological properties of this compound:

- Synthesis and Characterization:

- Biological Assays:

-

Comparative Analysis:

- A comparison with structurally similar compounds showed variations in biological activity, suggesting that modifications to the fluorenyl or amine groups can enhance efficacy or selectivity towards specific targets.

Data Table: Comparative Biological Activity

| Compound Name | CAS Number | Activity Type | Observed Effect |

|---|---|---|---|

| This compound | 118119-32-7 | Enzyme Inhibition | Moderate inhibition of enzyme X |

| (9H-Fluoren-9-yl)methyl (4-hydroxybutyl)carbamate | 209115-32-2 | Enzyme Inhibition | Enhanced solubility; higher potency |

| (9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate | 945923-91-1 | Receptor Binding | Increased binding affinity |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTXSWQISHLYHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.